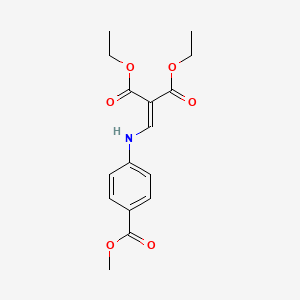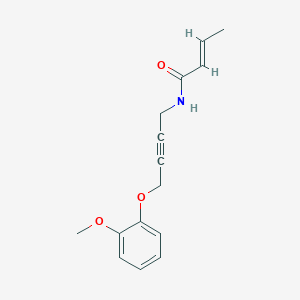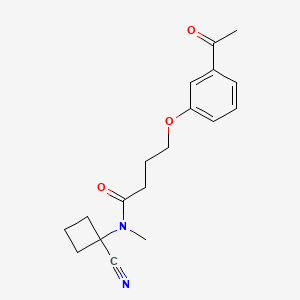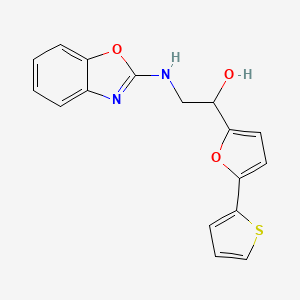![molecular formula C23H22N2O3S B2662631 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide CAS No. 942006-48-6](/img/structure/B2662631.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound could potentially involve the use of benzenesulfonyl chloride, an organosulfur compound . Benzenesulfonyl chloride is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Scientific Research Applications
Synthesis and Structural Analysis
- N-(quinolin-8-yl)benzenesulfonamide derivatives, related to the chemical , were synthesized and analyzed. These derivatives were characterized using spectroscopic methods like 1H-NMR and MS, providing insights into their structural aspects (Chen Bin, 2015).
Psycho- and Neurotropic Profiling
- A study on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, closely related to the compound , demonstrated specific psychoactive properties, highlighting their potential for further research in neurology and psychiatry (I. Podolsky et al., 2017).
Mechanochemical Synthesis
- Research on mechanochemical C–N coupling reactions involving benzenesulfonamide derivatives revealed a method for synthesizing benzimidazoles and quinazolin-4(3H)-one derivatives. This approach could be relevant in the development of pharmaceuticals and fine chemicals (Shyamal Kanti Bera et al., 2022).
Synthesis of Novel Quinolines
- 4-(5,5-Dimethyl-3-oxo-cyclohex-l-enylamino)benzenesulfonamide was utilized in synthesizing novel 4-(quinolin-l-yl) benzenesulfonamide derivatives. These compounds were evaluated for in vitro anticancer activity and radioprotective effects, suggesting potential medical applications (M. Ghorab et al., 2008).
Synthesis of Antihypertensive Agents
- A study synthesized 2-benzamido-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]-quinolizines, a class of compounds with significant hypotensive properties, providing insights into their synthesis and potential therapeutic applications (S. Klioze et al., 1979).
Antimicrobial Evaluation
- Quinoline clubbed with sulfonamide moiety has been synthesized as antimicrobial agents, highlighting their potential use in combating microbial infections (2019).
Fluorescent Probe Design
- The design of a fluorescent probe based on quinoline and its benzenesulfonyl-caged derivative was explored for detecting Zn2+ in solutions and living cells, indicating potential applications in biochemistry and medical diagnostics (Ryosuke Ohshima et al., 2010).
Copper Complexes Interaction
- Studies on copper complexes with sulfonamides provided insights into their crystal structure and interaction with DNA, which could be relevant in the field of bioinorganic chemistry and drug design (B. Macías et al., 2003).
Synthesis of Azo Disperse Dyes
- Quinolin-2-(1H)-one derivatives were synthesized for use as azo disperse dyes, indicating applications in the dye and pigment industry (E. M. Rufchahi et al., 2012).
Future Directions
Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities . Given the significant functions of these compounds in organic and medicinal chemistry, there is potential for future research and development in this area .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-5-8-19(15-17)23(26)24-20-12-13-22-18(16-20)9-6-14-25(22)29(27,28)21-10-3-2-4-11-21/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPVWXRNUKYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2662555.png)



![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2662561.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2662562.png)
![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)
![2-[[4-(3-Chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2662565.png)
![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2662567.png)

![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B2662570.png)
